N-(6-methyl-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide
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Overview
Description
N-(6-methyl-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Mechanism of Action
Target of Action
The primary target of N-(6-methyl-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide is Mycobacterium tuberculosis . This compound is a benzothiazole derivative, which has been found to have potent anti-tubercular activity .
Mode of Action
The compound interacts with its target by inhibiting the growth of Mycobacterium tuberculosis .
Biochemical Pathways
Benzothiazole derivatives are known to interfere with the synthesis of essential components of the bacterial cell wall, leading to the inhibition of bacterial growth .
Pharmacokinetics
Benzothiazole derivatives are generally known for their good bioavailability .
Result of Action
The result of the action of this compound is the inhibition of the growth of Mycobacterium tuberculosis, leading to the potential control of tuberculosis infection .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methyl-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide typically involves the condensation of 2-aminobenzenethiol with naphthalene-1-carboxylic acid or its derivatives. One common method is the reaction of 2-aminobenzenethiol with naphthalene-1-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reactions. Additionally, green chemistry approaches, such as the use of water as a solvent and the application of catalytic systems, are being explored to make the production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-(6-methyl-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted benzothiazole derivatives .
Scientific Research Applications
N-(6-methyl-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide: Similar structure but with a methoxy group instead of a methyl group.
N-(6-chlorobenzothiazol-2-yl)acetamide: Contains a chlorine atom instead of a methyl group.
N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-aminophenyl)propionamide: A more complex structure with additional functional groups.
Uniqueness
N-(6-methyl-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the naphthalene ring enhances its ability to interact with biological targets and may provide additional stability compared to other benzothiazole derivatives .
Properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2OS/c1-12-9-10-16-17(11-12)23-19(20-16)21-18(22)15-8-4-6-13-5-2-3-7-14(13)15/h2-11H,1H3,(H,20,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMZRLWUZPMVQN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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